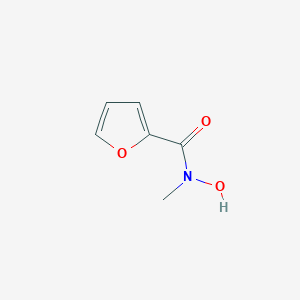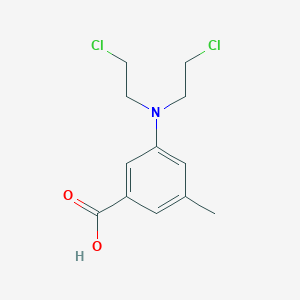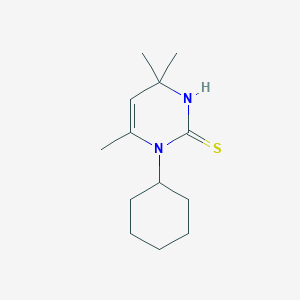
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. IPPH is a derivative of the stimulant drug methylphenidate and is structurally similar to other psychoactive substances such as ephedrine and amphetamine. The purpose of
作用機序
The exact mechanism of action of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects
This compound has been shown to have stimulant properties, similar to other psychoactive substances such as amphetamine and methylphenidate. It has been shown to increase alertness, concentration, and focus, and may also enhance cognitive performance. However, little is known about the long-term effects of this compound on the brain and body.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments, such as its limited availability and lack of research on its long-term effects.
将来の方向性
For research include exploring its potential use in treating cognitive disorders and developing new psychoactive substances based on its structure.
合成法
The synthesis of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzaldehyde with nitroethane to produce 4-isopropyl-2-nitropropene. The second step involves the reduction of 4-isopropyl-2-nitropropene with sodium borohydride to produce this compound. The final step involves the purification of the product using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and may be useful in studying the effects of stimulants on the brain. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
特性
CAS番号 |
16603-16-0 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.3 g/mol |
IUPAC名 |
1-(4-propan-2-ylphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,14H,8,13H2,1-3H3 |
InChIキー |
PVNRNJYIJJGSRB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
同義語 |
1-(p-Isopropyl-α-methylphenethyl)hydrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)







